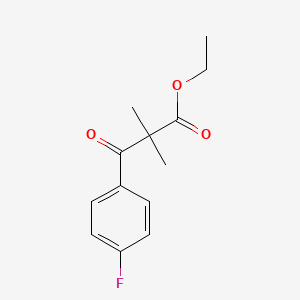

Ethyl 3-(4-fluorophenyl)-2,2-dimethyl-3-oxopropanoate

Description

BenchChem offers high-quality Ethyl 3-(4-fluorophenyl)-2,2-dimethyl-3-oxopropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-(4-fluorophenyl)-2,2-dimethyl-3-oxopropanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C13H15FO3 |

|---|---|

Molecular Weight |

238.25 g/mol |

IUPAC Name |

ethyl 3-(4-fluorophenyl)-2,2-dimethyl-3-oxopropanoate |

InChI |

InChI=1S/C13H15FO3/c1-4-17-12(16)13(2,3)11(15)9-5-7-10(14)8-6-9/h5-8H,4H2,1-3H3 |

InChI Key |

RRNQLCJYZULMEG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C)(C)C(=O)C1=CC=C(C=C1)F |

Origin of Product |

United States |

The Strategic Application of Ethyl 3-(4-fluorophenyl)-2,2-dimethyl-3-oxopropanoate in Advanced Drug Discovery

Executive Summary

In modern medicinal chemistry, the strategic selection of molecular building blocks dictates the pharmacokinetic and pharmacodynamic success of downstream active pharmaceutical ingredients (APIs). Ethyl 3-(4-fluorophenyl)-2,2-dimethyl-3-oxopropanoate (CAS: 1225553-43-4) [1] is a highly specialized, conformationally locked β -keto ester. Unlike standard enolizable β -keto esters, this scaffold features a gem-dimethyl group at the α -position and a 4-fluorobenzoyl moiety at the β -position.

This whitepaper dissects the causality behind its structural design, provides self-validating synthetic protocols for its generation, and explores its application in synthesizing sterically hindered, metabolically stable heterocycles for drug discovery.

Physicochemical Profiling & Structural Causality

To utilize this building block effectively, we must first understand how its structural parameters dictate its chemical behavior.

Quantitative Data Summary

| Parameter | Value |

| Chemical Name | Ethyl 3-(4-fluorophenyl)-2,2-dimethyl-3-oxopropanoate |

| CAS Registry Number | 1225553-43-4[1] |

| Molecular Formula | C₁₃H₁₅FO₃[1] |

| Molecular Weight | 238.25 g/mol [1] |

| SMILES String | CCOC(=O)C(C(=O)c1ccc(cc1)F)(C)C[1] |

| Key Structural Features | 4-Fluorobenzoyl moiety, gem-dimethyl α -carbon, ethyl ester |

| Reactivity Profile | Locked keto-form (non-enolizable), highly electrophilic C3 |

Mechanistic Causality: Why This Scaffold?

As an application scientist, I frequently observe cascade reactions failing due to the promiscuous reactivity of standard β -keto esters. The design of CAS 1225553-43-4 solves two major hurdles in API synthesis:

-

The gem-Dimethyl Effect (Thorpe-Ingold Effect): By replacing the two α -protons with methyl groups, the molecule is completely locked in its keto form. It cannot undergo keto-enol tautomerism. This eliminates base-catalyzed α -alkylation side reactions. Furthermore, the bulky methyl groups compress the internal bond angles (the Thorpe-Ingold effect)[2], forcing the ester and ketone carbonyls into spatial proximity. This drastically lowers the entropic barrier for subsequent intramolecular cyclizations[3].

-

Metabolic Shielding via Fluorination: The 4-fluorophenyl group is a classic pharmacophore. Fluorine is highly electronegative but sterically small (van der Waals radius 1.47 Å). Its inclusion at the para-position blocks Cytochrome P450-mediated aromatic hydroxylation, significantly extending the biological half-life of the resulting drug candidate without perturbing the target receptor's binding pocket ()[4].

Synthetic Pathways & Reactivity Workflows

The synthesis of this sterically hindered ester requires strict kinetic control to prevent undesired Claisen self-condensation of the starting materials.

Protocol 1: Synthesis via Directed Claisen-Type Acylation

Objective: Generate CAS 1225553-43-4 through the acylation of ethyl isobutyrate. Self-Validating System: The reaction relies on cryogenic temperatures to ensure irreversible kinetic enolate formation before the electrophile is introduced.

Step-by-Step Methodology:

-

Preparation of the Base: In an oven-dried, argon-purged Schlenk flask, add anhydrous THF (50 mL) and diisopropylamine (1.1 equiv). Cool the system to -78°C using a dry ice/acetone bath. Dropwise add n-butyllithium (1.05 equiv, 2.5 M in hexanes). Stir for 30 minutes. Causality: Strict anhydrous, cryogenic conditions prevent the degradation of n-BuLi and ensure the quantitative formation of Lithium Diisopropylamide (LDA).

-

Kinetic Enolate Formation: Add ethyl isobutyrate (1.0 equiv) dropwise to the LDA solution at -78°C. Stir for 1 hour. Causality: The low temperature guarantees kinetic deprotonation without triggering the self-condensation of the ester.

-

Electrophilic Trapping: Slowly add 4-fluorobenzoyl chloride (1.05 equiv) dissolved in anhydrous THF. Maintain the reaction at -78°C for 2 hours, then allow it to slowly warm to room temperature overnight. Causality: The gem-dimethyl enolate is sterically demanding; slow addition controls the exothermic reaction and prevents di-acylation.

-

Quenching & Validation: Quench the reaction with saturated aqueous NH₄Cl (30 mL) at 0°C. Extract with Ethyl Acetate (3 x 30 mL).

-

Validation Checkpoint: Analyze the crude organic layer via TLC (Hexanes:EtOAc 9:1). The disappearance of the starting materials and the emergence of a highly UV-active spot (due to the fluorobenzoyl chromophore) validates successful coupling.

-

-

Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography to yield the pure product.

Synthetic workflow for CAS 1225553-43-4 via directed Claisen-type acylation.

Applications in Medicinal Chemistry: Pyrazolone Core Synthesis

Because of its locked keto-form, CAS 1225553-43-4 is an exceptional precursor for synthesizing highly substituted, conformationally rigid heterocycles, such as pyrazolones—a core motif found in numerous kinase inhibitors and CNS-active drugs.

Protocol 2: Thorpe-Ingold Accelerated Pyrazolone Cyclization

Objective: Convert the β -keto ester into a 5-(4-fluorophenyl)-4,4-dimethyl-2,4-dihydro-3H-pyrazol-3-one core.

Step-by-Step Methodology:

-

Reagent Mixing: Dissolve CAS 1225553-43-4 (1.0 equiv) in absolute ethanol (0.2 M concentration). Add hydrazine hydrate (1.2 equiv) dropwise at room temperature.

-

Condensation & Cyclization: Heat the mixture to reflux (78°C) for 4 hours.

-

Causality: The initial nucleophilic attack of hydrazine occurs exclusively at the highly electrophilic C3 ketone, forming a hydrazone intermediate. The gem-dimethyl group restricts the conformational freedom of the intermediate, forcing the hydrazone nitrogen into close proximity with the ester carbonyl. This Thorpe-Ingold acceleration drastically lowers the activation energy for the subsequent intramolecular aminolysis[2],[3].

-

-

Isolation & Validation: Cool the reaction mixture to 0°C to induce crystallization of the pyrazolone product. Filter and wash with cold ethanol.

-

Validation Checkpoint: ¹H-NMR (DMSO-d₆) analysis will confirm success. The disappearance of the ethyl ester signals (quartet at ~4.1 ppm, triplet at ~1.2 ppm) and the presence of a sharp singlet integrating to 6 protons for the gem-dimethyls (~1.4 ppm) definitively proves that cyclization and ethanol elimination have occurred.

-

Mechanistic pathway for pyrazolone formation accelerated by the Thorpe-Ingold effect.

Conclusion

Ethyl 3-(4-fluorophenyl)-2,2-dimethyl-3-oxopropanoate (CAS 1225553-43-4) is far more than a simple ester; it is a meticulously engineered scaffold designed to bypass the thermodynamic pitfalls of traditional β -keto esters. By leveraging the Thorpe-Ingold effect and the metabolic shielding of a para-fluoro substitution, drug development professionals can utilize this compound to reliably synthesize rigid, metabolically robust heterocyclic APIs with high atom economy and predictability.

References

-

Title: ETHYL 3-(4-FLUOROPHENYL)-2,2-DIMETHYL-3-OXOPROPANOATE (CAS 1225553-43-4) Product Specifications. Source: Appchem Catalog. URL: [Link]

-

Title: Fluorine in medicinal chemistry. Source: Chemical Society Reviews. URL: [Link]

-

Title: gem-Dialkyl Effect in the Intramolecular Diels−Alder Reaction. Source: Chemical Reviews. URL: [Link]

-

Title: Thorpe–Ingold effect. Source: Wikipedia. URL: [Link]

Sources

Molecular Weight and Physicochemical Profiling of Ethyl 3-(4-fluorophenyl)-2,2-dimethyl-3-oxopropanoate

Executive Summary

Ethyl 3-(4-fluorophenyl)-2,2-dimethyl-3-oxopropanoate (CAS 1225553-43-4) is a highly functionalized fluorinated β -keto ester utilized as a critical building block in pharmaceutical synthesis and drug discovery[1]. The introduction of a gem-dimethyl group at the α -position of the β -keto ester backbone restricts conformational flexibility and prevents enolization, making it a valuable intermediate for synthesizing complex heterocyclic active pharmaceutical ingredients (APIs). This technical guide provides an in-depth analysis of its molecular weight, structural properties, synthetic methodology, and the analytical frameworks required for its validation.

Structural Architecture & Exact Mass Calculation

The compound is characterized by three distinct functional domains: a 4-fluorophenyl ring, a sterically hindered gem-dimethyl group, and an ethyl ester moiety.

Molecular Weight Derivation

The molecular formula for Ethyl 3-(4-fluorophenyl)-2,2-dimethyl-3-oxopropanoate is C13H15FO3 [2]. The average molecular weight is calculated using the standard atomic weights of its constituent elements:

-

Carbon (C): 13 × 12.011 = 156.143 g/mol

-

Hydrogen (H): 15 × 1.008 = 15.120 g/mol

-

Fluorine (F): 1 × 18.998 = 18.998 g/mol

-

Oxygen (O): 3 × 15.999 = 47.997 g/mol

-

Total Average Molecular Weight: 238.258 g/mol (Standardly reported as 238.25 g/mol in commercial catalogs[1]).

For High-Resolution Mass Spectrometry (HRMS), the monoisotopic exact mass is the critical metric. Based on the most abundant isotopes ( 12 C, 1 H, 19 F, 16 O), the exact mass is 238.1005 Da [3].

Table 1: Physicochemical and Structural Properties

| Property | Value |

| Chemical Name | Ethyl 3-(4-fluorophenyl)-2,2-dimethyl-3-oxopropanoate |

| CAS Registry Number | 1225553-43-4 |

| Molecular Formula | C13H15FO3 |

| Average Molecular Weight | 238.25 g/mol |

| Monoisotopic Exact Mass | 238.1005 Da |

| SMILES String | CCOC(=O)C(C(=O)c1ccc(cc1)F)(C)C |

Synthetic Methodology: Gem-Dimethylation Workflow

The synthesis of Ethyl 3-(4-fluorophenyl)-2,2-dimethyl-3-oxopropanoate relies on the exhaustive alkylation of its precursor, [4].

Mechanistic Causality

The α -carbon of the precursor β -keto ester is highly acidic due to the electron-withdrawing effects of the flanking ketone and ester carbonyls. To achieve complete gem-dimethylation, a strong, non-nucleophilic base such as Sodium Hydride (NaH) is used in a polar aprotic solvent like Dimethylformamide (DMF). DMF effectively solvates the sodium cation, leaving a highly reactive, "naked" enolate. Because the starting material possesses two acidic α -protons, an excess of Methyl Iodide (MeI) is required to drive consecutive S N 2 nucleophilic substitutions, preventing the accumulation of the mono-methylated intermediate. This classical enolate alkylation strategy is a standard protocol in .

Step-by-Step Protocol (Self-Validating System)

-

Preparation: Dissolve 1.0 equivalent of Ethyl 3-(4-fluorophenyl)-3-oxopropanoate in anhydrous DMF under an inert argon atmosphere.

-

Deprotonation: Cool the reaction vessel to 0 °C. Gradually add 2.2 equivalents of NaH (60% dispersion in mineral oil). Causality: The low temperature controls the exothermic evolution of hydrogen gas and prevents unwanted Claisen condensation side-reactions.

-

Alkylation: Once H 2 evolution ceases, add 2.5 equivalents of Methyl Iodide (MeI) dropwise.

-

Propagation: Allow the mixture to warm to room temperature and stir for 4-6 hours.

-

Quenching & Extraction: Quench the reaction carefully with saturated aqueous NH 4 Cl to neutralize any unreacted NaH. Extract the aqueous layer with Ethyl Acetate (EtOAc).

-

Purification: Dry the organic layer over Na 2 SO 4 , concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc) to yield the pure gem-dimethylated product.

Synthetic workflow for the gem-dimethylation of the beta-keto ester.

Analytical Characterization & Validation

To establish a self-validating system, the synthesized compound must undergo orthogonal analytical testing to confirm both its exact molecular weight and its structural connectivity.

High-Resolution Mass Spectrometry (HRMS)

Electrospray Ionization (ESI) is selected as a soft ionization technique to prevent the fragmentation of the ester linkage. The expected mass-to-charge (m/z) ratios are calculated based on the exact mass of 238.1005 Da[3].

Table 2: Expected HRMS Adducts

| Ion Species | Formula | Calculated m/z | Validation Purpose |

| [M+H]⁺ | [C13H16FO3]⁺ | 239.1083 | Primary molecular weight confirmation |

| [M+Na]⁺ | [C13H15FO3Na]⁺ | 261.0902 | Secondary confirmation (sodium adduct) |

(Mass calculations verified via standard )

Nuclear Magnetic Resonance (NMR) Spectroscopy

While HRMS confirms the molecular weight, 1 H NMR is required to validate the gem-dimethylation structurally, ensuring the mass shift occurs at the correct position:

-

Disappearance of α -protons: The active methylene singlet (~3.9 ppm) present in the starting material must completely disappear, validating the +28 Da mass shift observed in MS.

-

Appearance of gem-dimethyl group: A distinct, highly integrated 6H singlet will appear at approximately 1.4–1.5 ppm.

-

Ethyl Ester & Aryl Signatures: The ethyl group will present a classic quartet (~4.1 ppm, 2H) and triplet (~1.1 ppm, 3H). The 4-fluorophenyl ring will display an AA'BB' multiplet system (~7.1–8.0 ppm) due to 1 H- 19 F spin-spin coupling.

Analytical validation workflow confirming the molecular weight and structure.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 2758844, Ethyl 3-(4-fluorophenyl)-3-oxopropanoate." PubChem. Available at:[Link]

-

Carey, F. A., & Sundberg, R. J. "Advanced Organic Chemistry: Part B: Reaction and Synthesis (5th ed.)." Springer. Available at:[Link]

-

Scientific Instrument Services (SIS). "Exact Mass Calculator and Isotope Pattern Generator." SISweb. Available at:[Link]

Sources

An In-depth Technical Guide to the Solubility of Ethyl 3-(4-fluorophenyl)-2,2-dimethyl-3-oxopropanoate in Organic Solvents

Abstract

The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a critical physicochemical property that profoundly influences drug development, from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive technical overview of the solubility characteristics of Ethyl 3-(4-fluorophenyl)-2,2-dimethyl-3-oxopropanoate, a fluorinated keto-ester that serves as a potential building block in medicinal chemistry. We will delve into the theoretical principles governing its solubility, present detailed experimental protocols for its determination, and offer a framework for interpreting the resulting data. This document is intended for researchers, scientists, and drug development professionals seeking to understand and manipulate the solubility of this and structurally related compounds.

Introduction to Ethyl 3-(4-fluorophenyl)-2,2-dimethyl-3-oxopropanoate

Ethyl 3-(4-fluorophenyl)-2,2-dimethyl-3-oxopropanoate is an organic molecule characterized by a fluorinated phenyl group, a ketone, and an ester functional group. The presence of these functionalities imparts a unique electronic and steric profile, making it a valuable intermediate in the synthesis of complex organic molecules, potentially including novel therapeutic agents. The fluorine atom can enhance metabolic stability and binding affinity, while the keto-ester moiety provides a handle for a variety of chemical transformations.

Understanding the solubility of this compound in different organic solvents is paramount for several reasons:

-

Reaction Chemistry: Most chemical reactions are carried out in solution. The choice of solvent can significantly impact reaction rates, yields, and the formation of byproducts.

-

Purification: Techniques such as crystallization and chromatography, which are fundamental to obtaining pure compounds, are highly dependent on solubility differences.

-

Formulation: For a compound to be developed into a drug product, it often needs to be dissolved in a pharmaceutically acceptable solvent system.[1]

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules.[2][3] For Ethyl 3-(4-fluorophenyl)-2,2-dimethyl-3-oxopropanoate, several structural features will dictate its solubility profile:

-

Polarity: The presence of a carbonyl group (ketone) and an ester group introduces significant polarity to the molecule. These groups can participate in dipole-dipole interactions. The fluorinated phenyl group also contributes to the molecule's polarity.

-

Hydrogen Bonding: While the molecule itself does not have hydrogen bond donors, the oxygen atoms of the ketone and ester can act as hydrogen bond acceptors. Therefore, it is expected to be more soluble in protic solvents (e.g., alcohols) that can donate hydrogen bonds, compared to aprotic solvents of similar polarity.[4]

-

Van der Waals Forces: The non-polar hydrocarbon portions of the molecule, including the ethyl group, the dimethyl-substituted carbon, and the phenyl ring, will interact with non-polar solvents through London dispersion forces.[5]

Based on these principles, we can predict a graded solubility across a spectrum of organic solvents. The compound is expected to exhibit good solubility in moderately polar to polar solvents, with the specific interactions dictating the precise solubility.

Experimental Determination of Solubility

A systematic approach is required to quantify the solubility of Ethyl 3-(4-fluorophenyl)-2,2-dimethyl-3-oxopropanoate. Both kinetic and thermodynamic solubility measurements provide valuable, albeit different, insights.[1][6] For the purpose of this guide, we will focus on determining the thermodynamic equilibrium solubility, which represents the true saturation point of the compound in a solvent at a given temperature.[7]

Materials and Equipment

-

Ethyl 3-(4-fluorophenyl)-2,2-dimethyl-3-oxopropanoate (solid)

-

A range of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker or incubator

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the workflow for determining the thermodynamic solubility of the target compound.

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid Ethyl 3-(4-fluorophenyl)-2,2-dimethyl-3-oxopropanoate to a series of vials. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

-

Accurately dispense a known volume (e.g., 1.0 mL) of each selected organic solvent into the corresponding vials.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Allow the samples to equilibrate for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached.

-

-

Sample Clarification:

-

After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the vials at a high speed to pellet the excess solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles. This step is crucial to avoid artificially high solubility readings.

-

-

Quantification by HPLC:

-

Prepare a calibration curve using standard solutions of known concentrations of the compound in a suitable solvent.

-

Dilute the filtered supernatant to a concentration that falls within the linear range of the calibration curve.

-

Inject the diluted samples onto the HPLC system and determine the concentration of the dissolved compound.

-

Calculate the original solubility in the solvent, taking into account the dilution factor.

-

Hypothetical Data Presentation

Due to the absence of publicly available experimental data for Ethyl 3-(4-fluorophenyl)-2,2-dimethyl-3-oxopropanoate, the following table presents a set of plausible, hypothetical solubility values. These values are intended for illustrative purposes to demonstrate how experimental results would be reported.

| Solvent | Solvent Type | Dielectric Constant (approx.) | Hypothetical Solubility at 25°C (mg/mL) |

| Hexane | Non-polar | 1.9 | < 1 |

| Toluene | Non-polar | 2.4 | 15 |

| Dichloromethane | Polar aprotic | 9.1 | > 200 |

| Ethyl Acetate | Polar aprotic | 6.0 | 150 |

| Acetone | Polar aprotic | 21 | > 200 |

| Ethanol | Polar protic | 25 | 120 |

| Methanol | Polar protic | 33 | 85 |

Interpretation of Hypothetical Results

The hypothetical data in the table above would suggest the following:

-

High Solubility in Polar Aprotic Solvents: The compound is highly soluble in dichloromethane and acetone. This is consistent with the polar nature of the keto-ester functionalities and the ability of these solvents to engage in strong dipole-dipole interactions.

-

Good Solubility in Polar Protic Solvents: Significant solubility in ethanol and methanol is expected due to the ability of these solvents to act as hydrogen bond donors to the oxygen atoms of the solute.[4]

-

Moderate Solubility in Toluene: The solubility in toluene, a non-polar aromatic solvent, can be attributed to pi-pi stacking interactions between the phenyl rings of the solvent and solute, as well as van der Waals forces.

-

Low Solubility in Hexane: The very low solubility in the non-polar aliphatic solvent hexane highlights the predominantly polar character of the molecule. The energy required to break the solute-solute interactions is not sufficiently compensated by the weak London dispersion forces with hexane.

Conclusion

References

- Fiveable. (2025, August 15). Solubility in organic solvents: Organic Chemistry II Study...

- WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.

- University of Calgary. (2023, August 31). Solubility of Organic Compounds.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 2758844, Ethyl 3-(4-fluorophenyl)

- ChemicalBook. (2026, January 13). Ethyl 3-(4-fluorophenyl)

- Scribd.

- University of California, Irvine. Experiment: Solubility of Organic & Inorganic Compounds.

- American Pharmaceutical Review. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.

- Scribd. Experiment 1. Solubility of Organic Compounds.

- PubMed. (2002, March 15). [Development of solubility screening methods in drug discovery].

- SpringerLink.

- GuideChem. Ethyl 3-(4-fluorophenyl)-3-oxopropanoate manufacturers and suppliers in india.

- BMG LABTECH. (2023, April 6).

- CORE. Aromatic Compounds and Ester Polymeric Solvents Interactions.

- AAT Bioquest. (2024, August 26).

- Chemistry LibreTexts. (2023, January 22). Properties of Esters.

Sources

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. fiveable.me [fiveable.me]

- 3. chem.ws [chem.ws]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. researchgate.net [researchgate.net]

Spectroscopic and Structural Elucidation of β-Keto Esters: A Technical Guide to Ethyl 3-(4-fluorophenyl)-3-oxopropanoate

Prepared by a Senior Application Scientist

Introduction: Ethyl 3-(4-fluorophenyl)-3-oxopropanoate is a significant β-keto ester, a class of compounds widely utilized as versatile intermediates in the synthesis of a variety of biologically active molecules and heterocyclic systems.[1][2] The presence of a 4-fluorophenyl group, an ethyl ester, and a β-keto moiety provides multiple reactive sites, making it a valuable precursor for drug discovery and development professionals. A thorough understanding of its spectroscopic characteristics is paramount for reaction monitoring, quality control, and structural verification. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for Ethyl 3-(4-fluorophenyl)-3-oxopropanoate.

Important Note on the Analyte: This guide focuses on Ethyl 3-(4-fluorophenyl)-3-oxopropanoate (CAS No. 1999-00-4).[3] It is crucial to note that spectroscopic data for the structurally distinct, gem-dimethylated analogue, Ethyl 3-(4-fluorophenyl)-2,2-dimethyl-3-oxopropanoate, was not found in publicly available scientific literature and databases after a comprehensive search. The presence of two methyl groups at the α-carbon would significantly alter the spectroscopic signatures detailed herein.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For Ethyl 3-(4-fluorophenyl)-3-oxopropanoate, NMR data reveals a fascinating insight into its structural dynamics, specifically the phenomenon of keto-enol tautomerism.

Experimental Protocol: NMR Data Acquisition

Sample Preparation: A 5-10 mg sample of high-purity Ethyl 3-(4-fluorophenyl)-3-oxopropanoate is dissolved in approximately 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ 0.00 ppm).

Instrumentation: Data is acquired on a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.

Acquisition Parameters:

-

¹H NMR: 16-32 scans are typically sufficient. A relaxation delay of 1-2 seconds is used.

-

¹³C NMR: A larger number of scans (1024 or more) is required due to the low natural abundance of the ¹³C isotope. Proton decoupling is employed to simplify the spectrum and enhance signal-to-noise.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of Ethyl 3-(4-fluorophenyl)-3-oxopropanoate in CDCl₃ shows two sets of signals, corresponding to the keto and enol tautomers.[3] The integration of these signals reveals the equilibrium ratio of the two forms.

Table 1: ¹H NMR Data for Ethyl 3-(4-fluorophenyl)-3-oxopropanoate in CDCl₃ [3]

| Tautomer | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| Keto | 1.26 | Triplet (t) | 7.2 | 3H | -OCH₂CH ₃ |

| 3.97 | Singlet (s) | - | 2H | -C(O)CH ₂C(O)- | |

| 4.22 | Quartet (q) | 7.2 | 2H | -OCH ₂CH₃ | |

| 7.13-7.19 | Multiplet (m) | - | 2H | Ar-H (ortho to F) | |

| 7.96-8.01 | Multiplet (m) | - | 2H | Ar-H (meta to F) | |

| Enol | 1.34 | Triplet (t) | 7.2 | 3H | -OCH₂CH ₃ |

| 4.27 | Quartet (q) | 7.2 | 2H | -OCH ₂CH₃ | |

| 5.61 | Singlet (s) | - | 1H | =CH - | |

| 7.08-7.12 | Multiplet (m) | - | 2H | Ar-H (ortho to F) | |

| 7.76-7.80 | Multiplet (m) | - | 2H | Ar-H (meta to F) | |

| 12.62 | Singlet (s) | - | 1H | =C-OH |

Causality in Chemical Shifts:

-

Keto Form: The singlet at 3.97 ppm is characteristic of the active methylene protons situated between two carbonyl groups. The aromatic protons show a typical splitting pattern for a 1,4-disubstituted benzene ring.

-

Enol Form: The appearance of a vinyl proton signal at 5.61 ppm and a highly deshielded hydroxyl proton at 12.62 ppm (due to intramolecular hydrogen bonding) are definitive evidence of the enol tautomer. The absence of the active methylene signal further confirms this. The equilibrium between these forms is solvent and temperature-dependent.

¹³C NMR Spectral Analysis

Table 2: Predicted ¹³C NMR Chemical Shifts for Ethyl 3-(4-fluorophenyl)-3-oxopropanoate

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| Keto Form | ||

| -OCH₂C H₃ | ~14 | Typical for a terminal methyl group of an ethyl ester. |

| -OC H₂CH₃ | ~61 | Standard chemical shift for the methylene carbon of an ethyl ester. |

| -C(O)C H₂C(O)- | ~45-50 | Methylene carbon between two carbonyls. |

| C (O)CH₂C (O)O- | ~167 | Ester carbonyl carbon. |

| Aromatic C -F | ~165 (d, J ≈ 250 Hz) | Aromatic carbon directly bonded to fluorine, shows a large C-F coupling constant. |

| Aromatic C -H (ortho to F) | ~116 (d, J ≈ 22 Hz) | Shielded by the electron-donating effect of fluorine, shows C-C-F coupling. |

| Aromatic C -H (meta to F) | ~131 (d, J ≈ 9 Hz) | Less affected by fluorine, shows C-C-C-F coupling. |

| Aromatic C -C(O) | ~133 | Quaternary aromatic carbon attached to the keto group. |

| Ar-C (O)- | ~195-200 | Ketone carbonyl carbon, highly deshielded. |

| Enol Form | ||

| =C H- | ~90-95 | Vinylic carbon in the enol form. |

| =C -OH | ~170-175 | Vinylic carbon bearing the hydroxyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum of Ethyl 3-(4-fluorophenyl)-3-oxopropanoate will be dominated by the absorptions of its carbonyl groups.

Experimental Protocol: IR Data Acquisition

Sample Preparation: A small drop of the neat liquid is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum. Acquisition: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

IR Spectral Analysis

The IR spectrum will show characteristic absorption bands corresponding to the various functional groups.

Table 3: Key IR Absorption Bands for Ethyl 3-(4-fluorophenyl)-3-oxopropanoate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-2900 | Medium | C-H stretching (aromatic and aliphatic) |

| ~1740 | Strong | C=O stretching (ester carbonyl) |

| ~1715 | Strong | C=O stretching (ketone carbonyl) |

| ~1600, ~1500 | Medium-Strong | C=C stretching (aromatic ring) |

| ~1250-1100 | Strong | C-O stretching (ester) and C-F stretching |

The presence of two distinct carbonyl peaks is indicative of the ester and ketone functionalities. In the case of significant enol content, a broad O-H stretch may be observed around 3200-2500 cm⁻¹, and the C=O absorptions may be slightly shifted and broadened.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural confirmation.

Experimental Protocol: MS Data Acquisition

Instrumentation: Typically, a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source is used. GC Conditions: A capillary column (e.g., DB-5) is used. The sample is injected at a high temperature, and the temperature of the column is ramped to elute the compound. MS Conditions: An electron energy of 70 eV is standard for EI.

MS Spectral Analysis

The mass spectrum will show the molecular ion peak (M⁺) and various fragment ions.

Table 4: Key Mass Spectral Data for Ethyl 3-(4-fluorophenyl)-3-oxopropanoate [4]

| m/z | Proposed Fragment |

| 210 | [M]⁺ (Molecular Ion) |

| 165 | [M - OCH₂CH₃]⁺ |

| 137 | [M - COOCH₂CH₃]⁺ |

| 123 | [FC₆H₄CO]⁺ (4-Fluorobenzoyl cation) - Top Peak |

| 95 | [C₆H₄F]⁺ |

| 75 | [C₆H₃]⁺ |

Fragmentation Pathway: The most prominent fragmentation pathway involves the cleavage of the bond between the carbonyl groups, leading to the highly stable 4-fluorobenzoyl cation at m/z 123, which is often the base peak in the spectrum.[4] Subsequent loss of CO from this fragment can lead to the fluorophenyl cation at m/z 95.

Caption: Key EI-MS fragmentation of Ethyl 3-(4-fluorophenyl)-3-oxopropanoate.

Integrated Spectroscopic Workflow

A robust analytical workflow is essential for the unambiguous identification and characterization of Ethyl 3-(4-fluorophenyl)-3-oxopropanoate.

Caption: Integrated workflow for the synthesis and characterization of chemical intermediates.

Conclusion

The comprehensive spectroscopic analysis of Ethyl 3-(4-fluorophenyl)-3-oxopropanoate using NMR, IR, and MS provides a detailed and validated understanding of its chemical structure and purity. The ¹H NMR data is particularly insightful, clearly demonstrating the keto-enol tautomerism inherent to this β-keto ester. The IR spectrum confirms the presence of the key carbonyl functional groups, while mass spectrometry elucidates the molecular weight and characteristic fragmentation patterns. This guide serves as a foundational resource for researchers employing this versatile compound in their synthetic endeavors, ensuring accurate identification and quality assessment.

References

-

PubChem. (n.d.). Ethyl 3-(4-fluorophenyl)-3-oxopropanoate. National Center for Biotechnology Information. Retrieved from [Link]

-

Royal Society of Chemistry. (2019). Lipophilic NHC Assisted One-pot Synthesis of Syncarpamide Analogues in Aqueous Medium - Supporting Information. Retrieved from [Link]

-

Chemsrc. (2025, August 21). Ethyl 3-(4-fluorophenyl)-3-oxopropanoate. Retrieved from [Link]

Sources

Advanced Safety and Handling Protocols for Substituted Oxopropanoates in Drug Development

Executive Summary

Substituted oxopropanoates, such as ethyl 2-oxopropanoate (ethyl pyruvate) and methyl 3-chloro-3-oxopropanoate (methyl malonyl chloride), are indispensable electrophilic building blocks in organic synthesis and drug development. While their unique reactivity—driven by adjacent carbonyl and ester functionalities—enables the synthesis of complex active pharmaceutical ingredients (APIs) like BACE-1 inhibitors, it also imparts severe physicochemical and toxicological hazards. This technical guide synthesizes the Safety Data Sheet (SDS) profiles of these compounds, translating regulatory hazard codes into mechanistic causality and field-proven, self-validating handling protocols.

Physicochemical Profiling & Hazard Causality

To safely handle substituted oxopropanoates, researchers must understand the chemical causality behind their hazard classifications, rather than merely memorizing safety codes.

-

Ethyl 2-oxopropanoate (Ethyl Pyruvate): This compound features a highly reactive α-ketocarboxylate structure. While it acts as a potent antioxidant in vivo by scavenging reactive oxygen species (ROS) through decarboxylation, its concentrated standard state is hazardous. It exhibits a low flash point of 46 °C, making it a significant flammability hazard (H226). Furthermore, its electrophilic nature leads to severe skin and eye burns (H314) upon contact with biological nucleophiles (e.g., proteins in the cornea or epidermis), necessitating strict environmental controls as outlined in its1[1].

-

Methyl 3-chloro-3-oxopropanoate (Methyl Malonyl Chloride): Containing both an ester and a highly reactive acyl chloride group, this derivative is a severe lachrymator and water-reactive corrosive. The causality of its primary hazard lies in its rapid hydrolysis upon contact with ambient moisture or mucous membranes. This reaction exothermically releases hydrogen chloride (HCl) gas, causing immediate, severe tissue necrosis and respiratory irritation (H335), as documented by 2[2].

Quantitative Hazard Summary

Summarizing the critical data points allows for rapid risk assessment before experimental design.

Table 1: Quantitative Hazard and Physicochemical Data for Key Substituted Oxopropanoates

| Property / Hazard | Ethyl 2-oxopropanoate (Ethyl Pyruvate) | Methyl 3-chloro-3-oxopropanoate |

| CAS Number | 617-35-6 | 37517-81-0 |

| Density (25 °C) | 1.045 g/mL | 1.273 g/mL |

| Boiling Point | 144 °C | 57-59 °C (at 12 mmHg) |

| Flash Point | 46 °C (Closed Cup) | 80 °C (Closed Cup) |

| GHS Hazard Codes | H226, H314, H412 | H227, H314, H318, H335 |

| Key Toxicological Trait | Corrosive, Flammable | Severe Lachrymator, Water-Reactive |

| Storage Requirements | 2-8 °C, Flammable Liquids Cabinet | 2-8 °C, Under Nitrogen, Corrosives Area |

Mechanistic Toxicology & Biological Pathways

The dual nature of substituted oxopropanoates—as both severe contact hazards and therapeutic agents—is dictated entirely by concentration and administration route. For instance, while accidental exposure to concentrated ethyl pyruvate denatures proteins, its controlled in vivo application reveals profound therapeutic benefits, including neuroprotection and NF-κB pathway inhibition, as noted in its 3[3].

Divergent biological pathways of ethyl pyruvate: severe tissue corrosion vs. therapeutic action.

Self-Validating Experimental Protocols

To ensure scientific integrity and absolute safety, handling protocols must be self-validating. A self-validating protocol is designed such that the failure of one step mechanically or logically prevents the execution of the next, inherently mitigating risk.

Protocol A: Safe Dispensing and Reaction Setup (Inert Atmosphere)

Objective: Prevent the exothermic hydrolysis of methyl malonyl chloride and mitigate the flammability risk of ethyl pyruvate.

-

Environmental Validation: Ensure the chemical fume hood face velocity is actively reading between 80-100 fpm.

-

Validation: The sash monitor alarm must display a green status. If the alarm triggers or airflow is inadequate, abort the procedure immediately.

-

-

PPE Verification: Don a Type ABEK (EN14387) respirator filter (if transport outside the hood is required), a chemical-resistant face shield, and double-layered nitrile gloves[4].

-

Causality: Methyl malonyl chloride is a potent lachrymator; standard safety glasses are insufficient to prevent vapor-induced ocular damage and subsequent temporary blindness[2].

-

-

Inert Purging: Connect the reaction vessel to a Schlenk line. Perform three cycles of vacuum and dry nitrogen backfill.

-

Validation: The vacuum gauge must drop below 1 Torr before each nitrogen backfill. If it does not, a leak is present, and adding the oxopropanoate will result in dangerous HCl gas evolution.

-

-

Temperature Control: Pre-chill the receiving flask to 2-8 °C.

-

Causality: Both reagents exhibit high volatility and potential for thermal degradation at room temperature, increasing the vapor hazard.

-

-

Dispensing: Use a gas-tight glass syringe purged with nitrogen to transfer the oxopropanoate. Do not use plastic syringes for the acyl chloride derivative due to rapid polymer degradation and plunger seizing.

-

Quenching (Post-Reaction): Neutralize residual methyl malonyl chloride by slowly adding the reaction wash to a saturated sodium bicarbonate solution over an ice bath.

-

Validation: The complete cessation of CO2 evolution indicates total neutralization, validating that the waste is safe for standard disposal.

-

Self-validating workflow for the inert handling of substituted oxopropanoates.

Emergency Response and First Aid

Standard first aid must be heavily modified when dealing with these specific electrophiles to prevent exacerbating the injury.

-

Skin Exposure: Immediate drenching in a safety shower for a minimum of 15 minutes is required[2]. Crucial Insight: Do not attempt to neutralize the acid on the skin with bases (e.g., baking soda). The exothermic neutralization reaction will cause secondary thermal burns on top of the chemical corrosion.

-

Inhalation: Remove the subject to fresh air immediately. Due to the lachrymatory and corrosive nature of methyl 3-chloro-3-oxopropanoate, pulmonary edema may be delayed. Administration of artificial respiration must be done via a one-way valve mask to protect the first aider from residual corrosive vapors[4].

-

Spill Cleanup: Never use water to flush methyl malonyl chloride spills, as it will generate massive, lethal volumes of HCl gas[2]. Use an inert, dry absorbent (e.g., dry sand or vermiculite), sweep using non-sparking tools, and place into a sealed, vented container for hazardous waste disposal.

References

-

Wikipedia - Ethyl pyruvate: Structure, Research, and Applications. Available at:[Link]

Sources

A Technical Guide to Sourcing and Quality Assessment of Ethyl 3-(4-fluorophenyl)-3-oxopropanoate Derivatives for Pharmaceutical Research

Abstract

For researchers and professionals in drug development, the procurement of high-purity chemical starting materials is a critical, foundational step that dictates the trajectory of a research program. This guide provides an in-depth technical overview of Ethyl 3-(4-fluorophenyl)-2,2-dimethyl-3-oxopropanoate (CAS 1225553-43-4), a specialized β-ketoester, and its more commercially prevalent analogue, Ethyl 3-(4-fluorophenyl)-3-oxopropanoate (CAS 1999-00-4). We will navigate the commercial landscape, detail robust protocols for synthesis and quality verification, and contextualize the utility of these reagents within the drug discovery pipeline. This document serves as a practical manual for sourcing, in-house validation, and application of these valuable synthetic building blocks.

Introduction and Commercial Landscape Analysis

The fluorinated phenyl ring combined with a reactive β-ketoester moiety makes this class of compounds highly valuable as precursors for a diverse range of biologically active molecules, particularly in the synthesis of heterocyclic systems like pyrazoles.[1]

A primary challenge for researchers is the commercial availability of the specific target molecule. The compound of interest, Ethyl 3-(4-fluorophenyl)-2,2-dimethyl-3-oxopropanoate (CAS 1225553-43-4) , is a highly specialized reagent. While it is cataloged by some chemical suppliers, it is often listed as out of stock, indicating it is likely available on a "synthesis-on-demand" basis, which may involve longer lead times.[2]

In contrast, the structurally related analogue, Ethyl 3-(4-fluorophenyl)-3-oxopropanoate (CAS 1999-00-4) , which lacks the gem-dimethyl substitution at the α-carbon, is widely manufactured and readily available from numerous suppliers. Due to its accessibility and the direct relevance of its chemistry and analytical profiles, this guide will focus on the commercial landscape and technical specifications of this analogue as a benchmark for researchers.

Commercial Supplier Overview for Ethyl 3-(4-fluorophenyl)-3-oxopropanoate (CAS 1999-00-4)

Sourcing high-purity starting material is essential for experimental reproducibility. The following table summarizes offerings from several reputable commercial suppliers for research and bulk quantities of Ethyl 3-(4-fluorophenyl)-3-oxopropanoate.

| Supplier | Purity Specification | Analytical Method Cited | Available Quantities |

| MedChemExpress | ≥ 97.0% | NMR | Milligrams to Grams[1][3] |

| ChemicalBook | ≥ 98% | Not Specified | Grams to Kilograms[1] |

| Echemi | ≥ 99% | Not Specified | Grams to Kilograms[1][4] |

| Apollo Scientific | 99% | Not Specified | Grams to Kilograms[5] |

| BLD Pharm | Not Specified | Not Specified | Grams to Kilograms[1] |

| Ambeed, Inc. | Not Specified | Not Specified | Grams to Kilograms[6] |

| TCI Chemicals | Not Specified | Not Specified | Grams to Kilograms[6] |

Note: Purity specifications and availability are subject to batch-to-batch variability and should be confirmed directly with the supplier at the time of inquiry.

Synthesis, Quality Control, and In-House Verification

Understanding the synthesis and potential impurities is paramount for any researcher. This knowledge informs the selection of appropriate quality control (QC) measures to validate the identity and purity of a procured reagent before its use in critical experiments.

Foundational Synthesis: The Claisen Condensation

The most common and industrially scalable method for producing Ethyl 3-(4-fluorophenyl)-3-oxopropanoate is the Claisen condensation.[1] This reaction involves the base-mediated condensation of an ester and a ketone.

Causality of Experimental Choices:

-

Starting Materials: 4'-fluoroacetophenone is the ketone that provides the fluorophenyl group, while diethyl carbonate serves as the ester component and the source of the ethyl propanoate backbone.[7]

-

Base: A strong, non-nucleophilic base like sodium hydride (NaH) is required to deprotonate the α-carbon of the ketone, forming the reactive enolate intermediate.[7]

-

Solvent: A dry, aprotic solvent such as tetrahydrofuran (THF) or diethyl ether is crucial to prevent quenching of the highly reactive base and enolate.[8][9]

-

Workup: The reaction is quenched with a weak acid to neutralize the base and protonate the product. An acidic workup (e.g., with KHSO₄ or dilute H₂SO₄) ensures the final product is in its neutral form for extraction.[7]

The workflow for this synthesis provides a logical framework for producing related compounds. To synthesize the user's target compound, Ethyl 3-(4-fluorophenyl)-2,2-dimethyl-3-oxopropanoate , a researcher would need to modify the starting ketone. Instead of 4'-fluoroacetophenone, the synthesis would logically start with 1-(4-fluorophenyl)-2,2-dimethylpropan-1-one . The subsequent Claisen condensation with diethyl carbonate would then yield the desired gem-dimethylated product.

Caption: Generalized Claisen condensation workflow.

Quality Control and Analytical Verification Workflow

Upon receiving a commercial batch or completing a synthesis, a rigorous QC workflow must be implemented. This ensures the material's identity, purity, and suitability for downstream applications.

Caption: Procurement and QC workflow for the β-ketoester.

Experimental Protocol: ¹H NMR Spectroscopy Analysis

Nuclear Magnetic Resonance (NMR) is the most powerful technique for unambiguous structure confirmation.

Objective: To confirm the chemical structure of Ethyl 3-(4-fluorophenyl)-3-oxopropanoate and assess its purity.

Materials:

-

Sample of Ethyl 3-(4-fluorophenyl)-3-oxopropanoate (5-10 mg)

-

Deuterated chloroform (CDCl₃)

-

NMR tube

-

Tetramethylsilane (TMS) as internal standard (optional, as solvent peak can be used)

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of CDCl₃ in a clean vial.

-

Transfer: Transfer the solution to an NMR tube.

-

Instrument Setup: Insert the tube into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

-

Data Acquisition: Acquire the ¹H NMR spectrum.

-

Data Analysis: Process the spectrum (Fourier transform, phase correction, and baseline correction). Integrate the signals and assign the peaks based on their chemical shift, multiplicity, and coupling constants.

Expected ¹H NMR Data for Ethyl 3-(4-fluorophenyl)-3-oxopropanoate (Keto-Enol Tautomers): [8]

-

Keto Form:

-

δ 7.96-8.01 (m, 2H, Ar-H ortho to C=O)

-

δ 7.13-7.19 (m, 2H, Ar-H meta to C=O)

-

δ 4.22 (q, J=7.2 Hz, 2H, -OCH₂CH₃)

-

δ 3.97 (s, 2H, -COCH₂CO-)

-

δ 1.26 (t, J=7.2 Hz, 3H, -OCH₂CH₃)

-

-

Enol Form (stabilized by intramolecular H-bond):

-

δ 12.62 (s, 1H, enolic -OH)

-

δ 7.76-7.80 (m, 2H, Ar-H)

-

δ 7.08-7.12 (m, 2H, Ar-H)

-

δ 5.61 (s, 1H, vinylic =CH-)

-

δ 4.27 (q, J=7.2 Hz, 2H, -OCH₂CH₃)

-

δ 1.34 (t, J=7.2 Hz, 3H, -OCH₂CH₃)

-

The ratio of the keto to enol forms can be determined by comparing the integration of unique signals, such as the methylene protons at 3.97 ppm (keto) and the vinylic proton at 5.61 ppm (enol).[8]

Experimental Protocol: HPLC Purity Analysis

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of organic compounds by separating the main component from any potential impurities.

Objective: To determine the purity of an Ethyl 3-(4-fluorophenyl)-3-oxopropanoate sample.

Materials & Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

-

Mobile Phase B: Acetonitrile with 0.1% TFA

-

Sample solution (approx. 1 mg/mL in Acetonitrile)

Procedure:

-

System Preparation: Equilibrate the HPLC system and column with a starting mixture of Mobile Phase A and B.

-

Sample Injection: Inject a defined volume (e.g., 10 µL) of the sample solution.

-

Chromatographic Run: Run a gradient elution method. A typical method might be:

-

Gradient: 10% B to 90% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 254 nm.

-

-

Data Analysis: Integrate the peaks in the resulting chromatogram. Calculate the area percentage of the main peak relative to the total area of all peaks to determine the purity.

Application in Drug Discovery

Ethyl 3-(4-fluorophenyl)-3-oxopropanoate and its derivatives are versatile intermediates in medicinal chemistry. Their primary utility lies in the construction of heterocyclic scaffolds, which are privileged structures in many approved drugs. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of the final drug candidate.

Caption: Role of the compound in a generic drug development pathway.

Conclusion

While the direct sourcing of Ethyl 3-(4-fluorophenyl)-2,2-dimethyl-3-oxopropanoate requires engagement with suppliers for custom synthesis, its widely available analogue, Ethyl 3-(4-fluorophenyl)-3-oxopropanoate, serves as an excellent and immediate alternative for many research applications. A thorough understanding of the synthesis, potential impurities, and robust analytical verification methods such as NMR and HPLC is essential for any researcher utilizing these powerful building blocks. By implementing the protocols and workflows outlined in this guide, scientists can ensure the quality and integrity of their starting materials, thereby enhancing the reliability and success of their drug discovery and development efforts.

References

-

NextSDS. (n.d.). ethyl 3-(4-fluorophenyl)-3-oxopropanoate — Chemical Substance Information. [Link]

-

Chemical-Suppliers.com. (n.d.). ethyl 3-(4-fluorophenyl)-3-oxopropanoate | CAS 1999-00-4. [Link]

-

Wychem. (n.d.). Ethyl 3-(4'-fluorophenyl)-3-oxopropanoate. [Link]

-

PrepChem.com. (n.d.). Synthesis of A. 3-(4'-Fluorophenyl)-3-oxopropanoic acid, ethyl ester. [Link]

-

Beilstein Journals. (n.d.). One-pot multistep mechanochemical synthesis of fluorinated pyrazolones. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 1999-00-4|Ethyl 3-(4-fluorophenyl)-3-oxopropanoate|BLD Pharm [bldpharm.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. echemi.com [echemi.com]

- 5. 1999-00-4 Cas No. | Ethyl 3-(4-fluorophenyl)-3-oxopropanoate | Apollo [store.apolloscientific.co.uk]

- 6. ethyl 3-(4-fluorophenyl)-3-oxopropanoate | CAS 1999-00-4 | Chemical-Suppliers [chemical-suppliers.eu]

- 7. prepchem.com [prepchem.com]

- 8. Ethyl 3-(4-fluorophenyl)-3-oxopropanoate | 1999-00-4 [chemicalbook.com]

- 9. beilstein-journals.org [beilstein-journals.org]

Engineering Quaternary Stereocenters: A Comprehensive Guide to the Synthesis of α,α-Disubstituted β-Keto Esters

Executive Summary & The Quaternary Challenge

In modern medicinal chemistry and drug development, α,α-disubstituted β-keto esters are indispensable building blocks. They serve as advanced precursors for noncanonical amino acids, complex heterocycles, and active pharmaceutical ingredients (APIs)[1]. The defining feature of these molecules is the all-carbon quaternary stereocenter at the α-position, which imparts significant metabolic stability and conformational rigidity to the resulting drug candidates.

However, the synthesis of these congested centers presents formidable thermodynamic and kinetic challenges. The primary obstacles include:

-

Steric Repulsion: The crowding around the α-carbon significantly raises the activation energy required for new carbon-carbon (C–C) bond formation.

-

Competing Pathways: Nucleophilic attack by the enolate can occur at the oxygen atom (O-alkylation) rather than the desired carbon atom (C-alkylation).

-

Retro-Claisen Cleavage: Highly substituted β-keto esters are prone to C–C bond cleavage under harsh basic conditions, destroying the target molecule.

This technical guide outlines the state-of-the-art methodologies to overcome these challenges, focusing on transition-metal catalysis, organocatalysis, and self-validating experimental workflows.

Core Synthetic Methodologies

The Titanium-Crossed Claisen Condensation

Historically, the construction of β-keto esters relied on the classical Claisen condensation using sodium ethoxide. However, when synthesizing α,α-disubstituted targets, this approach is severely hampered by reversible equilibria and self-condensation side reactions[2].

The Mechanistic Solution: Modern approaches utilize the Ti-crossed Claisen condensation. By employing Titanium(IV) chloride (TiCl 4 ) and a tertiary amine base, the reaction generates a highly structured, rigid titanium enolate. The strong Lewis acidity of titanium tightly coordinates the oxygen atoms, completely suppressing O-alkylation and preventing the reverse reaction. This directs the electrophilic attack exclusively to the C-terminus, ensuring high yields of the crossed product[2].

Palladium-Catalyzed Asymmetric Allylation

For the enantioselective construction of quaternary centers, the Tsuji-Trost allylation has been elegantly adapted for β-keto esters. Using a Pd(0) source (e.g., Pd 2 (dba) 3 ) with chiral ligands—such as P-chirogenic diaminophosphine oxides—the reaction proceeds via a highly electrophilic π-allyl palladium intermediate[3].

-

Causality in Ligand Design: The stereocontrol is dictated by the chiral pocket of the ligand during the nucleophilic attack of the β-keto ester enolate. Additives like benzoic acid (PhCOOH) are often utilized to accelerate the formation of the active Pd-complex and stabilize the transition state via hydrogen bonding[4].

Aerobic α-Arylation and Diazo Homologation

Constructing an aryl-alkyl quaternary center traditionally required harsh, basic cross-coupling conditions. Recent breakthroughs utilize Pd/Brønsted acid cooperative systems to achieve direct dehydrogenative α-arylation under aerobic conditions, completely bypassing the need for pre-functionalized arenes[5].

Alternatively, asymmetric homologation using α-alkyl α-diazo esters catalyzed by chiral Scandium(III) N,N'-dioxide complexes facilitates a chemo- and enantioselective alkyl-group migration. This effectively inserts a quaternary carbon center while simultaneously expanding the carbon chain[6].

Workflow and Logical Relationships

The following diagram illustrates the strategic pathways from simple starting materials to advanced pharmaceutical intermediates.

Fig 1. Synthetic pathways and pharmaceutical applications of α,α-disubstituted β-keto esters.

Experimental Protocol: Self-Validating Pd-Catalyzed Asymmetric Allylation

To ensure reproducibility and trustworthiness, the following protocol for the enantioselective Pd-catalyzed allylation of a cyclic β-keto ester is designed as a self-validating system with built-in analytical checkpoints.

Reagents: Pd 2 (dba) 3 ·CHCl 3 (5 mol%), Chiral Ligand (e.g., (R)-BINAP or P-chirogenic diaminophosphine oxide, 10 mol%), N,O-Bis(trimethylsilyl)acetamide (BSA, 1.2 eq), Allyl acetate (1.5 eq), β-Keto ester (1.0 eq), Toluene (anhydrous).

Step-by-Step Methodology:

-

Catalyst Activation (Inert Atmosphere): In an oven-dried Schlenk flask under Argon, dissolve Pd 2 (dba) 3 ·CHCl 3 and the chiral ligand in anhydrous toluene. Stir at room temperature for 30 minutes.

-

Validation Checkpoint: Observe a distinct color change from dark purple/yellow to a clear, deep orange solution, confirming the generation of the active monoligated Pd(0) species.

-

-

Mild Enolization: Add the β-keto ester followed by BSA to the reaction mixture.

-

Causality: BSA is chosen over harsh bases (like NaH or KOtBu) because it generates a silyl enol ether intermediate under strictly neutral conditions, entirely preventing retro-Claisen cleavage or background racemization[3].

-

-

Electrophilic Addition: Inject allyl acetate dropwise. Heat the reaction to 40 °C.

-

In-Process Control: Monitor the reaction via TLC (Hexanes/EtOAc 8:2) and GC-MS. The disappearance of the UV-active β-keto ester starting material (typically within 12-16 hours) validates reaction completion.

-

-

Quenching and Isolation: Cool to room temperature, quench with saturated aqueous NH 4 Cl, and extract with ethyl acetate. Dry the organic layer over anhydrous Na 2 SO 4 , filter, and concentrate under reduced pressure. Purify via flash column chromatography.

-

Analytical Validation:

-

Structural Confirmation: 1 H NMR must show the disappearance of the α-proton and the appearance of terminal alkene multiplet signals (δ 5.0–5.8 ppm).

-

Stereochemical Confirmation: Analyze the purified product via Chiral HPLC (e.g., Daicel Chiralcel OD-H column) to validate the enantiomeric excess (ee).

-

Mechanistic Pathway of Pd-Catalyzed Allylation

Fig 2. Catalytic cycle of Pd-mediated asymmetric allylation.

Quantitative Data Summary

The following table summarizes the performance metrics and mechanistic advantages of the primary synthetic strategies discussed.

| Methodology | Catalyst / Reagents | Yield Range | Enantiomeric Excess (ee) | Mechanistic Advantage |

| Ti-Crossed Claisen | TiCl 4 / Tertiary Amine | 70–90% | N/A (Achiral) | Rigid Ti-enolate prevents self-condensation[2]. |

| Asymmetric Allylation | Pd 2 (dba) 3 / Chiral Ligand | 85–99% | 88–94% | π-allyl intermediate allows mild C-C bond formation[3]. |

| Aerobic α-Arylation | Pd(OAc) 2 / Brønsted Acid | 65–88% | Regioselective | Dehydrogenative coupling avoids pre-functionalized arenes[5]. |

| Diazo Homologation | Sc(III) N,N'-dioxide | 75–92% | >90% | Enables simultaneous ring-expansion and quaternary center formation[6]. |

| Reductive Amination | Ru-BINAP / H 2 / NH 3 | 80–95% | >95% | Chemoselective reduction in the presence of Lewis basic groups[7]. |

Downstream Applications in Drug Development

The ultimate value of α,α-disubstituted β-keto esters lies in their downstream utility. A highly relevant contemporary application is their conversion into noncanonical β-amino esters.

In 2026, researchers developed a Direct Asymmetric Reductive Amination (DARA) protocol utilizing a commercial Ruthenium-BINAP complex. This transformation successfully converts the sterically encumbered ketone into a chiral amine with exceptional chemoselectivity. Crucially, this specific methodology was developed to access the key β-amino amide intermediate required for the commercial synthesis of the COVID-19 protease inhibitor MK-7845[7]. The ability to reliably synthesize and manipulate these quaternary centers directly accelerates the pipeline from bench-scale discovery to commercial API manufacturing.

References

-

BenchChem. "Synthesis of Ethyl 2-ethyl-2-methyl-3-oxobutanoate via Claisen Condensation: An In-depth Technical Guide."2

-

RSC Advances. "Recent advances in the transesterification of β-keto esters." 1

-

Organic Letters (ACS Publications). "Noncanonical β-Amino Esters and Amides via Direct Asymmetric Reductive Amination of α,α-Disubstituted β-Ketoesters and Amides." 7

-

Journal of Organic Chemistry (PubMed). "Formation of a quaternary carbon center through the Pd(0)/PhCOOH-catalyzed allylation of cyclic beta-keto esters and 1,3-diketones with alkynes." 4

-

ResearchGate. "Pd-Catalyzed Enantioselective Synthesis of Quaternary α-Amino Acid Derivatives Using a Phenylalanine-Derived P-Chirogenic Diaminophosphine Oxide." 3

-

ResearchGate. "Palladium-Catalyzed Dehydrogenative β′-Arylation of β-Keto Esters under Aerobic Conditions: Interplay of Metal and Brønsted Acids." 5

-

ResearchGate. "Catalytic Asymmetric Homologation of Ketones with α-Alkyl α-Diazo Esters." 6

Sources

- 1. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Formation of a quaternary carbon center through the Pd(0)/PhCOOH-catalyzed allylation of cyclic beta-keto esters and 1,3-diketones with alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

Application Note & Synthesis Protocol: Ethyl 3-(4-fluorophenyl)-2,2-dimethyl-3-oxopropanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, reliable, and scientifically-grounded protocol for the laboratory-scale synthesis of Ethyl 3-(4-fluorophenyl)-2,2-dimethyl-3-oxopropanoate. This β-keto ester is a valuable building block in medicinal chemistry and drug discovery, primarily serving as a precursor for the synthesis of various heterocyclic compounds and other complex molecular architectures. The presented methodology is based on the acylation of an ester enolate, a robust and well-established transformation in organic synthesis. This guide offers a comprehensive walkthrough of the procedure, from reagent selection and reaction setup to purification and characterization of the final product, while also delving into the mechanistic underpinnings of the key reaction steps.

Introduction

β-Keto esters are a pivotal class of organic compounds, widely utilized as versatile intermediates in the synthesis of a plethora of biologically active molecules.[1] Their inherent functionality, characterized by the presence of a ketone and an ester group separated by a methylene or substituted carbon, allows for a diverse range of chemical transformations. Ethyl 3-(4-fluorophenyl)-2,2-dimethyl-3-oxopropanoate, the subject of this guide, incorporates a fluorinated phenyl ring, a common motif in modern pharmaceuticals that can enhance metabolic stability and binding affinity. The 2,2-dimethyl substitution at the α-position provides steric hindrance and a quaternary carbon center, which can be crucial for directing subsequent reactions and influencing the conformation of the final molecule. This compound is a key intermediate for the synthesis of various therapeutic agents.[2]

The synthesis of α,α-disubstituted β-keto esters such as Ethyl 3-(4-fluorophenyl)-2,2-dimethyl-3-oxopropanoate cannot be achieved through a standard Claisen condensation of simple esters.[3] Instead, a more directed approach is required, typically involving the acylation of a pre-formed enolate of an α,α-disubstituted ester with a suitable acylating agent.[4] The protocol detailed herein employs the formation of a lithium enolate from ethyl isobutyrate, which is subsequently acylated with 4-fluorobenzoyl chloride. This "crossed" Claisen-type condensation is a highly effective method for the construction of the target molecule.[5]

Reaction Scheme

Caption: Overall reaction scheme for the synthesis.

Experimental Protocol

Materials and Equipment

| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Purity | Supplier |

| Ethyl Isobutyrate | C₆H₁₂O₂ | 116.16 | 11.62 g (0.1 mol) | ≥99% | Sigma-Aldrich |

| Diisopropylamine | C₆H₁₅N | 101.19 | 11.13 g (0.11 mol) | ≥99.5% | Sigma-Aldrich |

| n-Butyllithium | C₄H₉Li | 64.06 | 44 mL (0.11 mol, 2.5 M in hexanes) | Sigma-Aldrich | |

| 4-Fluorobenzoyl Chloride | C₇H₄ClFO | 158.56 | 15.86 g (0.1 mol) | ≥98% | Sigma-Aldrich |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 300 mL | Sigma-Aldrich | |

| Saturated aq. NH₄Cl | 100 mL | ||||

| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | ||

| Anhydrous MgSO₄ | As needed | ||||

| Silica Gel | As needed | 60 Å, 230-400 mesh | |||

| Hexane | C₆H₁₄ | 86.18 | As needed | HPLC Grade | |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | HPLC Grade |

Equipment:

-

Three-necked round-bottom flask (500 mL)

-

Magnetic stirrer and stir bar

-

Dropping funnels (2)

-

Thermometer

-

Nitrogen/Argon inlet

-

Ice bath and dry ice/acetone bath

-

Rotary evaporator

-

Separatory funnel

-

Standard glassware for extraction and chromatography

Procedure

1. Preparation of Lithium Diisopropylamide (LDA) Solution (In situ)

-

To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add anhydrous tetrahydrofuran (THF, 150 mL).

-

Cool the flask to 0 °C using an ice bath.

-

Add diisopropylamine (11.13 g, 0.11 mol) to the THF.

-

Slowly add n-butyllithium (44 mL of a 2.5 M solution in hexanes, 0.11 mol) dropwise via a syringe or dropping funnel while maintaining the temperature below 5 °C.

-

After the addition is complete, stir the resulting pale yellow solution at 0 °C for 30 minutes.

Rationale: Lithium diisopropylamide (LDA) is a strong, non-nucleophilic base, which is ideal for the deprotonation of the α-carbon of the ester without competing nucleophilic attack at the ester carbonyl group.[6] Preparing it in situ ensures its reactivity.

2. Formation of the Ester Enolate

-

Cool the freshly prepared LDA solution to -78 °C using a dry ice/acetone bath.

-

In a separate flask, prepare a solution of ethyl isobutyrate (11.62 g, 0.1 mol) in anhydrous THF (50 mL).

-

Add the ethyl isobutyrate solution dropwise to the LDA solution over 30 minutes, ensuring the internal temperature does not rise above -70 °C.

-

Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.

Rationale: The low temperature is crucial to prevent side reactions, such as self-condensation of the ester, and to ensure the kinetic stability of the lithium enolate.[7]

3. Acylation of the Enolate

-

Prepare a solution of 4-fluorobenzoyl chloride (15.86 g, 0.1 mol) in anhydrous THF (50 mL).

-

Add this solution dropwise to the enolate solution at -78 °C over 30 minutes.

-

After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 2 hours.

-

Slowly warm the reaction to room temperature and stir for an additional 1 hour.

Rationale: The dropwise addition of the acyl chloride at low temperature controls the exothermic reaction and minimizes the formation of byproducts.

4. Work-up and Purification

-

Quench the reaction by slowly adding 100 mL of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate (2 x 50 mL) followed by brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product is then purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., 98:2 to 90:10) to afford the pure Ethyl 3-(4-fluorophenyl)-2,2-dimethyl-3-oxopropanoate as a colorless to pale yellow oil.

Rationale: The aqueous work-up removes inorganic salts and water-soluble impurities. The bicarbonate wash removes any unreacted 4-fluorobenzoyl chloride by converting it to the water-soluble 4-fluorobenzoic acid.

Workflow Diagram

Caption: Step-by-step synthesis workflow.

Characterization

The identity and purity of the synthesized Ethyl 3-(4-fluorophenyl)-2,2-dimethyl-3-oxopropanoate should be confirmed by standard analytical techniques:

-

¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.9-8.1 (m, 2H, Ar-H), ~7.1-7.3 (m, 2H, Ar-H), 4.21 (q, J=7.1 Hz, 2H, -OCH₂CH₃), 1.45 (s, 6H, -C(CH₃)₂), 1.25 (t, J=7.1 Hz, 3H, -OCH₂CH₃).

-

¹³C NMR (CDCl₃, 101 MHz): δ (ppm) ~198.5 (C=O, ketone), 172.1 (C=O, ester), 165.8 (d, J=254 Hz, C-F), 132.3 (d, J=9 Hz, Ar-C), 131.5 (Ar-C), 115.7 (d, J=22 Hz, Ar-C), 61.8 (-OCH₂), 55.4 (-C(CH₃)₂), 24.7 (-C(CH₃)₂), 14.0 (-OCH₂CH₃).

-

IR (neat, cm⁻¹): ~1745 (C=O, ester), ~1690 (C=O, ketone), ~1600 (C=C, aromatic), ~1230 (C-F).

-

Mass Spectrometry (ESI+): Calculated for C₁₃H₁₅FO₃ [M+H]⁺: 239.10, Found: 239.10.

Troubleshooting

| Issue | Possible Cause | Solution |

| Low Yield | Incomplete enolate formation due to impure reagents or improper temperature control. | Ensure all reagents are anhydrous and of high purity. Maintain strict temperature control during the formation and acylation of the enolate. |

| Hydrolysis of the acyl chloride. | Use freshly opened or distilled 4-fluorobenzoyl chloride. | |

| Presence of starting material (ethyl isobutyrate) | Insufficient amount of base or incomplete reaction. | Use a slight excess of LDA. Increase reaction time for enolate formation or acylation. |

| Formation of byproducts | Reaction temperature too high, leading to side reactions. | Maintain the reaction temperature at -78 °C during the addition of reagents. |

| Presence of water in the reaction. | Ensure all glassware is flame-dried and all solvents and reagents are anhydrous. |

Safety Precautions

-

n-Butyllithium is a pyrophoric liquid and must be handled under an inert atmosphere.

-

Diisopropylamine and 4-fluorobenzoyl chloride are corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

The reaction should be carried out under an inert atmosphere (nitrogen or argon) to prevent quenching of the organolithium reagents by atmospheric moisture and oxygen.

-

The use of a dry ice/acetone bath requires caution; ensure good ventilation and wear cryogenic gloves.

References

- Yuan, T., et al. (2005). Ti-Crossed-Claisen Condensation between Carboxylic Esters and Acid Chlorides or Acids: A Highly Selective and General Method for the Preparation of Various β-Keto Esters. Journal of the American Chemical Society, 127(7), 2056–2057.

- Chemistry LibreTexts. (2014). 19.

- Google Patents. (2021).

- Zhou, G., et al. (2019). Synthesis of 1,3-Diketones and β-Keto Thioesters via Soft Enolization.

- Master Organic Chemistry. (2020).

- Scilit. (n.d.). The reaction of lithium ester enolates with acid chlorides.

- ChemBK. (2024). Isobutyrylacetic acid ethyl ester.

- Rajdhani College. (n.d.). The Claisen condensation is a carbon–carbon bond forming reaction that occurs between two esters or one ester and another carb.

- Organic Chemistry Portal. (n.d.).

- Benchchem. (n.d.). A Technical Guide to High-Purity Ethyl 3-(4-Fluorophenyl)-3-Oxopropanoate for Researchers and Drug Development Professionals.

- Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides.

- University of Illinois. (n.d.).

- Benchchem. (n.d.).

- ChemicalBook. (n.d.). Ethyl 3-(4-fluorophenyl)

- PrepChem.com. (n.d.). Synthesis of A. 3-(4'-Fluorophenyl)-3-oxopropanoic acid, ethyl ester.

- ChemicalBook. (n.d.).

- Organic Syntheses Procedure. (n.d.).

- ResearchGate. (1995). Mastering .beta.-Keto Esters.

- ChemicalBook. (2026).

- Beilstein Journals. (n.d.).

- Benchchem. (n.d.).

- Course Hero. (n.d.).

- ResearchGate. (n.d.). Reaction of the active hydrogen of compounds with 4-fluorobenzoyl chloride.

- MedChemExpress. (n.d.). Ethyl 3-(4-fluorophenyl)

- Sigma-Aldrich. (n.d.).

- Organic Syntheses Procedure. (n.d.).

- Chemical Synthesis Database. (2025). ethyl 3-(4-chlorophenyl)

- Sigma-Aldrich. (n.d.).

- ACS Publications. (2011).

- Organic Syntheses Procedure. (n.d.). Isobutyric acid, α-benzoyl-, ethyl ester.

- Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.

- Google Patents. (2005). US20050250961A1 - Process for the preparation of 4-(4-fluorobenzoyl) butyric acid.

Sources

- 1. vanderbilt.edu [vanderbilt.edu]

- 2. Ethyl isobutyrylacetate | 7152-15-0 [chemicalbook.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. scilit.com [scilit.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. rajdhanicollege.ac.in [rajdhanicollege.ac.in]

- 7. researchgate.net [researchgate.net]

Application Note: High-Purity Isolation of Ethyl 3-(4-fluorophenyl)-2,2-dimethyl-3-oxopropanoate via Automated Flash Column Chromatography

Abstract

This application note provides a detailed, robust protocol for the purification of Ethyl 3-(4-fluorophenyl)-2,2-dimethyl-3-oxopropanoate, a key β-keto ester intermediate in pharmaceutical synthesis. The methodology centers on normal-phase flash column chromatography, a widely adopted technique for its efficiency in separating moderately polar compounds.[1][2] We will elucidate the rationale behind the selection of the stationary and mobile phases, provide a step-by-step guide from mobile phase optimization using Thin-Layer Chromatography (TLC) to the final isolation of the purified product, and discuss expected outcomes. This guide is intended for researchers, chemists, and process development professionals who require a high-purity product for subsequent synthetic steps.

Introduction and Scientific Background

Ethyl 3-(4-fluorophenyl)-2,2-dimethyl-3-oxopropanoate is a valuable building block in medicinal chemistry, often utilized in the synthesis of complex heterocyclic structures and other biologically active molecules.[3][4] The purity of this intermediate is paramount, as residual starting materials or synthetic by-products can lead to undesirable side reactions, complicate downstream characterizations, and lower the overall yield and efficacy of the final active pharmaceutical ingredient (API).

The target molecule is a β-keto ester, a class of compounds characterized by moderate polarity due to the presence of two carbonyl groups and an ester linkage.[5] Its structure, featuring a fluorophenyl ring, an ethyl ester, and two alpha-methyl groups, dictates its chromatographic behavior. Column chromatography on a polar stationary phase like silica gel is the method of choice for purifying such compounds.[6][7][8] The separation principle relies on the differential partitioning of the mixture's components between the stationary phase and a non-polar mobile phase.[9][10] Less polar impurities will travel through the column faster, while the target compound and more polar impurities will have a stronger interaction with the silica gel, thus eluting later.[10]

Foundational Principles: Mobile Phase Selection via TLC

Before committing to a large-scale column separation, it is essential to determine the optimal mobile phase composition using Thin-Layer Chromatography (TLC).[11][12] TLC is a rapid, inexpensive analytical technique that effectively predicts the behavior of compounds on a silica column.[9][12]

The Causality behind Solvent Choice: The goal is to find a solvent system that provides good separation between the target compound and its impurities. For a moderately polar compound like Ethyl 3-(4-fluorophenyl)-2,2-dimethyl-3-oxopropanoate, a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically effective.[1][11]

-

Hexanes (Non-polar): Encourages retention of all components on the polar silica gel.

-